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Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)

Polymer Chemistry Thermoset Properties Crosslinking Density

Sourcing a dianhydride that balances polyimide solubility, thermal stability, and copper adhesion is a persistent challenge. TMEG (CAS 1732-96-3) resolves this through its unique bis-ester ethylene-glycol spacer architecture. - Delivers thermoplastic polyimides with Tg >160 °C and 5% weight loss >400 °C, critical for flexible copper-clad laminates (FCCL) and LCD alignment layers. - Outperforms longer-chain analogs (DETDA/PETDA) in heat distortion temperature, Rockwell hardness, and compressive strength. - Enables direct coating onto copper foil, bypassing polyamic acid intermediates and streamlining FCCL manufacturing. Supplied with full batch QC documentation. Bulk and custom packaging available for R&D and pilot-scale production.

Molecular Formula C20H10O10
Molecular Weight 410.3 g/mol
CAS No. 1732-96-3
Cat. No. B167879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
CAS1732-96-3
Molecular FormulaC20H10O10
Molecular Weight410.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)OCCOC(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
InChIInChI=1S/C20H10O10/c21-15(9-1-3-11-13(7-9)19(25)29-17(11)23)27-5-6-28-16(22)10-2-4-12-14(8-10)20(26)30-18(12)24/h1-4,7-8H,5-6H2
InChIKeyXQBLBHYWXZNCJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) (CAS 1732-96-3) as a High-Performance Aromatic Dianhydride Monomer


Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) (CAS 1732-96-3), also widely known as ethylene glycol bis(anhydrotrimellitate) or TMEG, is an aromatic dianhydride monomer. It features a unique bis-ester structure linking two trimellitic anhydride moieties via a short ethylene glycol spacer. This architecture classifies it as a key intermediate for synthesizing high-performance polyimides (PI), polyesterimides (PEsI), and polyamide-imides (PAI). Commercial grades for polyimide synthesis typically specify a melting point of 176-178 °C and a purity exceeding 99% [1]. Its primary value proposition lies in its ability to impart a balance of high thermal stability, enhanced solubility, and excellent metal adhesion to the resulting polymers, properties that are critical for advanced electronics and aerospace applications [2].

Why In-Class Substitution of Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) is a High-Risk Procurement Decision


Directly substituting this monomer with other aromatic dianhydrides—even closely related trimellitate-based analogs—introduces significant performance risks. The length of the glycol spacer between the two anhydride termini is a critical molecular design parameter. For example, replacing the ethylene spacer with a longer diethylene or polyethylene glycol unit results in a systematic and significant decrease in the cured polymer's heat distortion temperature, Rockwell hardness, and compressive strength [1]. Furthermore, substituting with conventional rigid dianhydrides like pyromellitic dianhydride (PMDA) sacrifices the ester linkage-induced flexibility and metal adhesion that are hallmarks of TMEG-based polymers, potentially leading to failures in flexible electronics applications [2]. The quantitative evidence below details these irreplaceable performance differentials.

Quantitative Differentiation Evidence for Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) Against Key Chemical Analogs


Superior Cured Resin Physical Properties vs. Longer-Chain Glycol Analogs (DETDA & PETDA)

In a direct comparative study of metal-containing cured polyester systems using bisester dianhydride crosslinkers, the compound with the ethylene glycol spacer (ETDA, i.e., CAS 1732-96-3) consistently outperformed its analogs with longer diethylene glycol (DETDA) and polyethylene glycol (PETDA) spacers. The physical properties of the cured resins, specifically heat distortion temperature, Rockwell hardness, and compressive strength, were found to decrease in the order ETDA > DETDA > PETDA [1]. This demonstrates that the shortest spacer length yields the highest crosslinking density and thus superior thermomechanical properties.

Polymer Chemistry Thermoset Properties Crosslinking Density

High Thermal Stability Benchmark in Polyesterimide (PEsI) Films vs. Common Polymer Requirements

When used to synthesize organo-soluble polyesterimides (PEsI), TMEG-based polymers exhibit a 5% weight loss temperature (Td5%) exceeding 400 °C and a glass transition temperature (Tg) above 160 °C [1]. While a direct head-to-head monomer comparison under identical conditions is not provided in this study, these values establish a high-performance baseline. The combination of a Tg > 160 °C and a decomposition temperature > 400 °C signifies robust thermal stability that meets the rigorous demands for applications like liquid crystal alignment layers, which require thermal stability during high-temperature processing.

Polymer Physics Thermal Analysis Liquid Crystal Alignment

Combination of High Optical Transparency and Thermal Stability for Optoelectronic Films

PEsI alignment films derived from TMEG not only demonstrate the high thermal stability noted above but also exhibit good optical transparency. The films showed a transmittance (T400) exceeding 79.0% at 400 nm wavelength [1]. This level of transparency, combined with a Tg > 160 °C, is a specific and desirable combination for optoelectronic applications. Common highly rigid, thermally stable polyimides like those from PMDA/ODA are often deeply colored, presenting a trade-off. The TMEG-based ester linkage helps disrupt conjugation, enabling this superior transparency-thermal stability balance.

Optoelectronics Transparent Polyimide Film Properties

Product Grade Differentiation by Precise Melting Point Specification

The commercial supply chain for this compound often utilizes melting point as a key differentiator between application-specific grades. For instance, a patent describes TMEG-200 (epoxy resin grade) with a melting point (MP) of 172-175 °C, and TMEG-100 (polyimide grade) with a significantly higher and tighter MP of 176-178 °C [1]. This 4 °C melting point elevation and narrower range are critical indicators of higher purity and structural fidelity required for demanding polyimide syntheses, where stoichiometric imbalance can catastrophically limit molecular weight. Procurement specifications must recognize this distinction; selecting a lower-grade 'TMEG' analog based solely on structure could introduce detrimental impurities.

Quality Control Monomer Purity Material Specification

High-Value Application Scenarios for Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) Justified by Evidence


High-Temperature Flexible Printed Circuits and Copper-Clad Laminates

The evidence confirms TMEG is particularly suited for synthesizing thermoplastic polyimide cover-lay adhesives and base films for flexible copper-clad laminates (FCCL). Its ester linkage imparts crucial flexibility and high adhesion to copper foil, while the short ethylene spacer ensures a high crosslink density, leading to superior thermomechanical properties (hardness, compressive strength) compared to longer-chain analogs like DETDA and PETDA [1]. A specific study utilized TMEG-100 to fabricate thermoplastic polyimide film for 2-layer FCCL by hot press, directly validating this use case [2].

Liquid Crystal Alignment Layers for Advanced Displays

The synthesis of organo-soluble polyesterimide (PEsI) from TMEG yields materials with a uniquely potent combination of properties for liquid crystal displays. The resulting alignment films exhibit a 5% weight loss temperature exceeding 400 °C, a Tg above 160 °C, and optical transmittance over 79% at 400 nm [1]. This specific combination of high thermal stability and transparency, which is difficult to achieve with traditional pigmented polyimides, makes TMEG an enabling monomer for high-brightness, high-reliability LCD alignment layers.

High-Performance Thermoset Resins Requiring Maximum Hardness and Heat Resistance

For metal-containing cured polyester systems where ultimate mechanical rigidity and heat tolerance are paramount, ETDA (this compound) is the proven superior choice. A direct comparison showed that ETDA-cured resins possess greater heat distortion temperature, Rockwell hardness, and compressive strength than those cured with DETDA or PETDA [1]. This evidence directly guides the selection of ETDA for demanding structural adhesives, molding compounds, or composite matrices where these properties govern service life and safety.

Soluble Polyimide Precursors for Simplified Manufacturing

The inherent solubility and adhesion benefits of poly(amide-imide-ester) resins synthesized with 1,2 bis(trimellitate)ethane dianhydride (another name for this compound) are explicitly exploited in a patented process for creating copper-clad laminates [2]. The process bypasses the problematic polyamic acid intermediate stage, enabling a direct coating of the soluble polymer onto copper foil. This demonstrates a clear industrial application where the monomer's chemistry simplifies manufacturing, reduces environmental concerns, and enhances metal adhesion, offering a tangible procurement advantage for manufacturers seeking to streamline production.

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